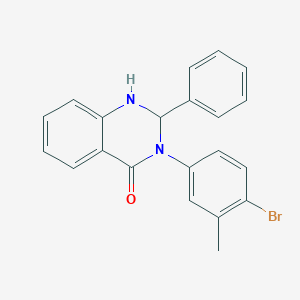![molecular formula C29H21N3O2 B298684 (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B298684.png)
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione, also known as IND24, is a synthetic compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione can induce apoptosis in cancer cells and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have anti-inflammatory and antioxidant properties. (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its high purity and yield, which makes it easier to study and manipulate. However, one limitation of using (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is its potential for drug-drug interactions, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to study the structure-activity relationship of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione, which could lead to the development of more potent and selective proteasome inhibitors. Finally, further studies are needed to determine the safety and efficacy of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione in human clinical trials.
Métodos De Síntesis
The synthesis of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde with 4-phenyl-3,5-dioxo-4,5-dihydro-1H-pyrazole in the presence of a catalyst. The resulting compound has been shown to have high purity and yield.
Aplicaciones Científicas De Investigación
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione |
|---|---|
Fórmula molecular |
C29H21N3O2 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(4E)-4-[[1-(naphthalen-1-ylmethyl)indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C29H21N3O2/c33-28-26(29(34)32(30-28)23-12-2-1-3-13-23)17-22-19-31(27-16-7-6-15-25(22)27)18-21-11-8-10-20-9-4-5-14-24(20)21/h1-17,19H,18H2,(H,30,33)/b26-17+ |
Clave InChI |
IGOGGZBSBXGQKZ-YZSQISJMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)